Chain-Length Discrimination by Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
The long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD; EC 1.1.1.211) exhibits a marked preference for substrates with acyl chains of C12–C20, with activity toward C16 substrates being 6- to 15-fold higher than toward C4 substrates [1]. While direct kinetic data for 11-HydroxyNonadecanoyl-CoA are not available, its C19 chain length places it well within the optimal substrate range for LCHAD, in contrast to short- and medium-chain analogs (C4–C11) which are poor substrates for this enzyme. This class-level inference indicates that 11-HydroxyNonadecanoyl-CoA would be efficiently oxidized by the mitochondrial trifunctional protein, whereas shorter-chain hydroxyacyl-CoAs would rely on distinct dehydrogenases (e.g., SCHAD, EC 1.1.1.35).
| Evidence Dimension | Enzymatic activity of LCHAD with varying acyl chain lengths |
|---|---|
| Target Compound Data | C19 chain length; predicted to be a favorable substrate for LCHAD based on chain-length preference. |
| Comparator Or Baseline | C16 substrate: activity 6- to 15-fold higher than C4 substrate. |
| Quantified Difference | 6- to 15-fold higher activity for long-chain (≥C12) vs. short-chain (C4) substrates. |
| Conditions | Mitochondrial inner membrane enzyme; assay with NAD+ as cofactor. |
Why This Matters
This evidence confirms that 11-HydroxyNonadecanoyl-CoA is the appropriate substrate for studying LCHAD-mediated β-oxidation, whereas shorter-chain analogs would yield minimal or no activity in this assay system.
- [1] ENZYME entry: EC 1.1.1.211. Long-chain-3-hydroxyacyl-CoA dehydrogenase. Expasy. View Source
